The antibacterial activity of anthraquinone derivatives, such as soranjidiol, rubiadin, and damnacanthal, has been attributed to their ability to increase the levels of reactive oxygen species, including superoxide anion and singlet molecular oxygen, which can exert bacteriostatic or bactericidal effects on pathogens like Staphylococcus aureus1. Purpurin, another anthraquinone, exhibits its pharmacological effects through its robust antioxidant nature, which reduces oxidative stress and can cross the blood-brain barrier to provide neuroprotective effects2. Rubiadin has been shown to possess anticancer, antiosteoporotic, and neuroprotective properties, among others, although the exact mechanisms of action for many of its pharmacological actions remain to be fully elucidated3.
Intracellular calcium mobilization has been identified as a key step in the chitosan-induced production of anthraquinones in Rubia tinctorum L. cultures, involving signaling pathways such as phospholipase C, protein kinase C, and mitogen-activated protein kinase cascades4. Naphthohydroquinone dimers like rubioncolin C have demonstrated anti-tumor activities by inducing apoptotic and autophagic cell death and inhibiting signaling pathways such as NF-κB and Akt/mTOR/P70S6K in human cancer cells57. These findings suggest that the therapeutic potential of rubianthraquinone and related compounds is mediated through a variety of cellular mechanisms, including the modulation of oxidative stress, cell cycle regulation, and signal transduction pathways.
Anthraquinone derivatives have shown significant antibacterial activity against S. aureus, with the potential to be used as photosensitizers to enhance their antibacterial effects under actinic irradiation1. This suggests their potential application in the development of new antibacterial agents, particularly for drug-resistant strains.
Rubianthraquinone and related compounds have been extensively studied for their anticancer properties. Purpurin has been found to induce ROS-dependent apoptosis in cancer cells when photosensitized by UV-light2. Rubiadin has been reported to have anticancer properties supported by in silico molecular docking studies, indicating its potential as a novel candidate for therapeutic development3. Rubioncolin C has been shown to exert anti-tumor activity by inducing cell death and inhibiting key signaling pathways in cancer cells, with in vivo studies supporting its potential use as a therapeutic agent57.
The ability of purpurin to cross the blood-brain barrier and exert neuroprotective effects, including antidepressant and anti-Alzheimer action, opens up possibilities for its use in the management of neurodegenerative diseases2. Rubiadin's neuroprotective and anti-inflammatory properties further support the potential application of anthraquinones in neurological disorders3.
Anthraquinones have also been associated with hepatoprotective, anti-inflammatory, antidiabetic, and antioxidant activities, suggesting their broader application in managing various health conditions3. The modulation of cell adhesion and migration by hydroxyanthraquinones from Rubia tinctorum L. indicates their potential use in targeted tumor therapy, particularly for melanoma9.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: